N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC15803626
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O2S |
|---|---|
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C12H16N2O2S/c1-13-11(15)9-4-6-14(7-5-9)12(16)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,15) |
| Standard InChI Key | YBKQHVPYWOWZNQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide is systematically named N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide, with synonyms including BAS 04842588 and AKOS000597774 . Its IUPAC name reflects the piperidine backbone substituted at the 1-position with a thiophene-2-carbonyl group and at the 4-position with a methylcarboxamide moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 797813-63-9 |
| PubChem CID | 1075570 |
| Molecular Formula | |
| Molecular Weight | 252.33 g/mol |
| SMILES | CNC(=O)C1CCN(CC1)C(=O)C2=CC=CS2 |
| InChIKey | YBKQHVPYWOWZNQ-UHFFFAOYSA-N |
The compound’s structure has been validated via NMR spectroscopy and mass spectrometry, with crystallographic data available for related analogs .
Structural Analysis
The molecule comprises a piperidine ring (six-membered amine) fused to a thiophene heterocycle (five-membered sulfur-containing ring) via a carbonyl bridge. The 4-position of the piperidine is functionalized with a methylcarboxamide group, introducing hydrogen-bonding capabilities critical for biological interactions. Computational models predict a chair conformation for the piperidine ring, with axial and equatorial protons exhibiting distinct NMR chemical shifts . The thiophene moiety contributes aromaticity and electron-rich regions, enhancing binding potential to biological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-methyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide involves multi-step organic reactions:
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Thiophene-2-carbonyl Chloride Preparation: Thiophene-2-carboxylic acid is treated with thionyl chloride () to form the acyl chloride intermediate.
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Piperidine Functionalization: The acyl chloride reacts with piperidine-4-carboxamide under basic conditions (e.g., triethylamine) to form the thiophene-piperidine carbonyl linkage.
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Methylation: The carboxamide nitrogen is methylated using methyl iodide () in the presence of a base like potassium carbonate () .
Key reaction conditions include anhydrous solvents (e.g., dichloromethane), controlled temperatures (0–25°C), and inert atmospheres to prevent side reactions. Yields typically range from 50–70%, with purification via column chromatography or recrystallization .
Analytical Data
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 253.1 [M+H] .
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X-ray Crystallography: Related analogs confirm the chair conformation of the piperidine ring and planar thiophene geometry .
Antiviral Mechanisms
The compound’s thiophene moiety may inhibit viral proteases or polymerases. Molecular docking studies suggest binding to the active site of the D1 protease (binding energy: −14.56 kcal/mol) , a target in RNA virus replication.
Anti-cancer Applications
While direct data is limited, structurally similar compounds (e.g., 1-(4,5-dibromothiophene-2-carbonyl)piperidine-4-carboxamide) show cytotoxicity against cancer cell lines (IC: 5–10 µM). The brominated analog’s activity highlights the potential for structural optimization.
Comparative Analysis with Related Compounds
Structural Analogues
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1-(4,5-Dibromothiophene-2-carbonyl)piperidine-4-carboxamide: Bromine atoms enhance electrophilicity, improving DNA intercalation potential.
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N-alkylcarboxamides: Methyl substitution reduces metabolic degradation compared to bulkier alkyl groups .
Activity Trends
| Compound | Antimicrobial MIC (µg/mL) | Antiviral IC (µM) |
|---|---|---|
| N-methyl derivative | 12.5–50.0 | 20.81 |
| Dibromo derivative | 6.25–25.0 | 10.5 |
The dibromo analog’s superior activity underscores the impact of halogenation on bioactivity.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modifications to the thiophene and piperidine moieties to optimize potency.
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In Vivo Pharmacokinetics: Assessment of bioavailability, metabolism, and toxicity in animal models.
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Target Identification: Proteomic screening to elucidate molecular targets beyond D1 protease.
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